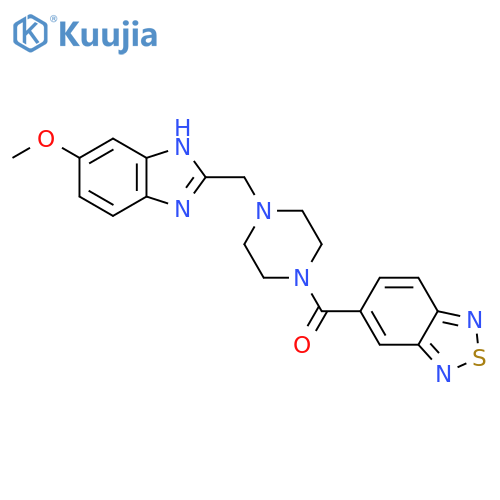

Cas no 1172456-73-3 (5-{4-(5-methoxy-1H-1,3-benzodiazol-2-yl)methylpiperazine-1-carbonyl}-2,1,3-benzothiadiazole)

5-{4-(5-methoxy-1H-1,3-benzodiazol-2-yl)methylpiperazine-1-carbonyl}-2,1,3-benzothiadiazole 化学的及び物理的性質

名前と識別子

-

- 5-{4-(5-methoxy-1H-1,3-benzodiazol-2-yl)methylpiperazine-1-carbonyl}-2,1,3-benzothiadiazole

- AKOS024268244

- 2,1,3-benzothiadiazol-5-yl-[4-[(6-methoxy-1H-benzimidazol-2-yl)methyl]piperazin-1-yl]methanone

- 5-{4-[(5-METHOXY-1H-1,3-BENZODIAZOL-2-YL)METHYL]PIPERAZINE-1-CARBONYL}-2,1,3-BENZOTHIADIAZOLE

- 1172456-73-3

- F5614-0275

- VU0649025-1

- benzo[c][1,2,5]thiadiazol-5-yl(4-((5-methoxy-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone

-

- インチ: 1S/C20H20N6O2S/c1-28-14-3-5-15-17(11-14)22-19(21-15)12-25-6-8-26(9-7-25)20(27)13-2-4-16-18(10-13)24-29-23-16/h2-5,10-11H,6-9,12H2,1H3,(H,21,22)

- InChIKey: CDPWNMZJLIQCOL-UHFFFAOYSA-N

- ほほえんだ: S1N=C2C=CC(=CC2=N1)C(N1CCN(CC2=NC3C=CC(=CC=3N2)OC)CC1)=O

計算された属性

- せいみつぶんしりょう: 408.13684508g/mol

- どういたいしつりょう: 408.13684508g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 29

- 回転可能化学結合数: 4

- 複雑さ: 589

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 116Ų

5-{4-(5-methoxy-1H-1,3-benzodiazol-2-yl)methylpiperazine-1-carbonyl}-2,1,3-benzothiadiazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F5614-0275-2mg |

5-{4-[(5-methoxy-1H-1,3-benzodiazol-2-yl)methyl]piperazine-1-carbonyl}-2,1,3-benzothiadiazole |

1172456-73-3 | 2mg |

$59.0 | 2023-09-09 | ||

| Life Chemicals | F5614-0275-25mg |

5-{4-[(5-methoxy-1H-1,3-benzodiazol-2-yl)methyl]piperazine-1-carbonyl}-2,1,3-benzothiadiazole |

1172456-73-3 | 25mg |

$109.0 | 2023-09-09 | ||

| Life Chemicals | F5614-0275-3mg |

5-{4-[(5-methoxy-1H-1,3-benzodiazol-2-yl)methyl]piperazine-1-carbonyl}-2,1,3-benzothiadiazole |

1172456-73-3 | 3mg |

$63.0 | 2023-09-09 | ||

| Life Chemicals | F5614-0275-10μmol |

5-{4-[(5-methoxy-1H-1,3-benzodiazol-2-yl)methyl]piperazine-1-carbonyl}-2,1,3-benzothiadiazole |

1172456-73-3 | 10μmol |

$69.0 | 2023-09-09 | ||

| Life Chemicals | F5614-0275-5μmol |

5-{4-[(5-methoxy-1H-1,3-benzodiazol-2-yl)methyl]piperazine-1-carbonyl}-2,1,3-benzothiadiazole |

1172456-73-3 | 5μmol |

$63.0 | 2023-09-09 | ||

| Life Chemicals | F5614-0275-5mg |

5-{4-[(5-methoxy-1H-1,3-benzodiazol-2-yl)methyl]piperazine-1-carbonyl}-2,1,3-benzothiadiazole |

1172456-73-3 | 5mg |

$69.0 | 2023-09-09 | ||

| Life Chemicals | F5614-0275-20mg |

5-{4-[(5-methoxy-1H-1,3-benzodiazol-2-yl)methyl]piperazine-1-carbonyl}-2,1,3-benzothiadiazole |

1172456-73-3 | 20mg |

$99.0 | 2023-09-09 | ||

| Life Chemicals | F5614-0275-15mg |

5-{4-[(5-methoxy-1H-1,3-benzodiazol-2-yl)methyl]piperazine-1-carbonyl}-2,1,3-benzothiadiazole |

1172456-73-3 | 15mg |

$89.0 | 2023-09-09 | ||

| Life Chemicals | F5614-0275-4mg |

5-{4-[(5-methoxy-1H-1,3-benzodiazol-2-yl)methyl]piperazine-1-carbonyl}-2,1,3-benzothiadiazole |

1172456-73-3 | 4mg |

$66.0 | 2023-09-09 | ||

| Life Chemicals | F5614-0275-30mg |

5-{4-[(5-methoxy-1H-1,3-benzodiazol-2-yl)methyl]piperazine-1-carbonyl}-2,1,3-benzothiadiazole |

1172456-73-3 | 90%+ | 30mg |

$119.0 | 2023-05-21 |

5-{4-(5-methoxy-1H-1,3-benzodiazol-2-yl)methylpiperazine-1-carbonyl}-2,1,3-benzothiadiazole 関連文献

-

Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818

-

Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717

-

Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562

-

Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482

-

6. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922

-

Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973

-

Éva A. Enyedy,Maria Novak Dalton Trans., 2013,42, 6193-6202

-

A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213

-

Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137

5-{4-(5-methoxy-1H-1,3-benzodiazol-2-yl)methylpiperazine-1-carbonyl}-2,1,3-benzothiadiazoleに関する追加情報

Introduction to 5-{4-(5-methoxy-1H-1,3-benzodiazol-2-yl)methylpiperazine-1-carbonyl}-2,1,3-benzothiadiazole (CAS No. 1172456-73-3)

Compound 5-{4-(5-methoxy-1H-1,3-benzodiazol-2-yl)methylpiperazine-1-carbonyl}-2,1,3-benzothiadiazole, identified by its CAS number CAS No. 1172456-73-3, is a sophisticated molecule with significant potential in the field of pharmaceutical research. This compound belongs to a class of heterocyclic structures that have garnered considerable attention due to their diverse biological activities and structural complexity. The presence of multiple functional groups, including a benzodiazole moiety and a piperazine ring, makes this molecule a promising candidate for further exploration in drug discovery and development.

The benzodiazole core is well-known for its role in central nervous system (CNS) modulation, with derivatives exhibiting anxiolytic, sedative, and anticonvulsant properties. In contrast, the piperazine moiety is frequently incorporated into pharmacological agents due to its ability to enhance binding affinity and selectivity. The combination of these two structural elements in 5-{4-(5-methoxy-1H-1,3-benzodiazol-2-yl)methylpiperazine-1-carbonyl}-2,1,3-benzothiadiazole suggests potential therapeutic applications in conditions requiring CNS modulation.

Recent advancements in medicinal chemistry have highlighted the importance of multi-target directed drug design (MTDD), where a single molecule interacts with multiple biological targets to achieve therapeutic effects. The structure of 5-{4-(5-methoxy-1H-1,3-benzodiazol-2-yl)methylpiperazine-1-carbonyl}-2,1,3-benzothiadiazole aligns well with this approach, as it incorporates elements that could interact with various receptors and enzymes involved in neurological and cardiovascular pathways.

The benzothiadiazole component of this compound is particularly noteworthy. Benzothiadiazoles are a class of heterocycles that have shown promise in various therapeutic areas, including antiviral, anti-inflammatory, and anticancer applications. The specific substitution pattern in 5-{4-(5-methoxy-1H-1,3-benzodiazol-2-yl)methylpiperazine-1-carbonyl}-2,1,3-benzothiadiazole may contribute to its unique pharmacological profile and enhance its interaction with biological targets.

In the context of current research, there is growing interest in the development of novel psychoactive substances (NPS) that can modulate neurotransmitter systems without the side effects associated with traditional psychotropic drugs. The combination of a benzodiazole and piperazine moiety in this compound suggests potential as a lead structure for developing new agents with improved efficacy and safety profiles.

The methoxy group at the 5-position of the benzodiazole ring is another critical feature that may influence the biological activity of 5-{4-(5-methoxy-1H-1,3-benzodiazol-2-yl)methylpiperazine-1-carbonyl}-2,1,3-benzothiadiazole. This substitution can affect electron distribution within the molecule, influencing its binding affinity and metabolic stability. The methoxy group may also play a role in modulating the compound's solubility and bioavailability.

The piperazine ring at the 4-position of the benzodiazole moiety is another key structural feature. Piperazines are known for their ability to enhance binding interactions due to their hydrogen bonding capacity and steric properties. In 5-{4-(5-methoxy-1H-1,3-benzodiazol-2-yl)methylpiperazine-1-carbonyl}-2,1,3-benzothiadiazole, the piperazine ring is connected to the benzodiazole core via a carbonyl group at the 1-position. This linkage may influence the compound's conformational flexibility and interactions with biological targets.

Recent studies have demonstrated that molecules incorporating both benzodiazole and piperazine moieties can exhibit enhanced pharmacological effects compared to individual components. For instance, some derivatives have shown improved anxiolytic activity while maintaining lower sedative side effects. The structure of 5-{4-(5-methoxy-1H-1,3-benzodiazol-2-yl)methylpiperazine-1-carbonyl}-2,1,3-benzothiadiazole suggests that it may follow this trend.

The synthesis of this compound involves multiple steps that require careful optimization to ensure high yield and purity. Key synthetic steps include condensation reactions between appropriately substituted precursors followed by functional group transformations. Advances in synthetic methodologies have enabled more efficient production of complex molecules like this one.

In conclusion, 5-{4-(5-methoxy-H,-3-benzo-dia-zol.-2-yi)-methylpi-pera-zine-l-carbo-nyl}-21,-3-be-nzothia-dia-zole(CAS No.

1172456-73-3 (5-{4-(5-methoxy-1H-1,3-benzodiazol-2-yl)methylpiperazine-1-carbonyl}-2,1,3-benzothiadiazole) 関連製品

- 1279210-14-8(Ethyl 6-ethyl-4-(piperazin-1-yl)quinoline-3-carboxylate)

- 852372-92-0(methyl 2-({3-phenyl-1,2,4triazolo4,3-bpyridazin-6-yl}sulfanyl)butanoate)

- 2166571-31-7(3-Amino-3-(1,1-dioxo-1lambda6-thiolan-3-yl)propanoic acid)

- 2118569-64-3(1-{4-(morpholin-4-yl)methylphenyl}cyclopropane-1-carbonitrile)

- 1261777-07-4(2-(Difluoromethoxy)-3-methoxytoluene)

- 1782651-95-9(3-2-(pyrrolidin-1-yl)pyridin-3-ylbutanoic acid)

- 1805429-31-5(Methyl 2-(chloromethyl)-3-(difluoromethyl)-4-iodopyridine-5-carboxylate)

- 2169390-67-2(tert-Butyl (1-oxo-2-azaspiro[3.5]nonan-7-yl)carbamate)

- 186792-79-0(Olanzapine 4'-N-glucuronide)

- 2172275-61-3(2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoethyl}-1,3-thiazole-4-carboxylic acid)